molecular formula C9H8KNO4 B13969636 Potassium;2-(carboxymethylamino)benzoate

Potassium;2-(carboxymethylamino)benzoate

Cat. No.: B13969636
M. Wt: 233.26 g/mol
InChI Key: GJYVLQVTUHSBAT-UHFFFAOYSA-M
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Description

Potassium;2-(carboxymethylamino)benzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a potassium ion and a benzoate moiety with a carboxymethylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-(carboxymethylamino)benzoate can be synthesized through the reaction of 2-(carboxymethylamino)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(carboxymethylamino)benzoic acid in water, followed by the addition of potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(carboxymethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxymethylamino group to other functional groups.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced forms of the carboxymethylamino group.

    Substitution: Substituted benzoate compounds with various functional groups.

Scientific Research Applications

Potassium;2-(carboxymethylamino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzoate derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Employed in the production of various industrial chemicals and as a preservative in certain products.

Mechanism of Action

The mechanism of action of Potassium;2-(carboxymethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Potassium benzoate: A similar compound with a potassium ion and a benzoate moiety but without the carboxymethylamino group.

    Sodium benzoate: Another benzoate derivative with a sodium ion instead of potassium.

    Calcium benzoate: A benzoate compound with a calcium ion.

Uniqueness

Potassium;2-(carboxymethylamino)benzoate is unique due to the presence of the carboxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.

Properties

Molecular Formula

C9H8KNO4

Molecular Weight

233.26 g/mol

IUPAC Name

potassium;2-(carboxymethylamino)benzoate

InChI

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

GJYVLQVTUHSBAT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[K+]

Origin of Product

United States

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